An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: Properties, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-5-sulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and pharmaceutical research and development.[1] Its unique structure, featuring a pyrimidine ring substituted with both a reactive sulfonyl chloride group and a chlorine atom, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-chloropyrimidine-5-sulfonyl chloride, with a focus on its utility in the field of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Chloropyrimidine-5-sulfonyl chloride are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂O₂S | [2][3] |
| Molecular Weight | 213.04 g/mol | [2][3] |
| Appearance | Light yellow to beige solid | [1] |
| CAS Number | 98026-88-1 | [1] |
| Purity | >95% | |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Chloropyrimidine-5-sulfonyl chloride.
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¹H NMR: The proton NMR spectrum in CDCl₃ shows a characteristic singlet at δ 9.19 ppm, corresponding to the two protons on the pyrimidine ring.[1]
-
IR Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands in the infrared region. For butane-1-sulfonyl chloride, these bands appear at 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] Similar characteristic peaks are expected for 2-chloropyrimidine-5-sulfonyl chloride.
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Mass Spectrometry: The mass spectrum of a sulfonyl chloride will typically show a characteristic ion peak for the sulfonyl chloride group. For instance, butane-1-sulfonyl chloride shows an ion peak at m/z 99, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[5]
Further detailed spectroscopic data including ¹³C NMR, IR, and MS can be obtained from various chemical suppliers and databases.[6]
Synthesis of 2-Chloropyrimidine-5-sulfonyl chloride
The synthesis of 2-chloropyrimidine-5-sulfonyl chloride can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride.[1]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-Chloropyrimidine-5-sulfonyl chloride.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, mix 2-hydroxypyrimidine-5-sulfonic acid (12.8 g) with phosphorus pentachloride (37.8 g).[1]
-
Heating: Stir the reaction mixture at 180°C for 4 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene (200 mL) to dissolve the product and filter to remove any insoluble impurities.[1]
-
Washing and Drying: Wash the toluene filtrate with ice water and then dry it over anhydrous magnesium sulfate.[1]
-
Isolation: Remove the toluene by evaporation under reduced pressure. Allow the resulting residue to stand in a refrigerator for one day to induce crystallization.[1]
-
Product: This procedure yields 2-chloropyrimidine-5-sulfonyl chloride as a light yellow solid (yield: 14.8 g, 96%).[1]
Reactivity and Chemical Transformations
The reactivity of 2-chloropyrimidine-5-sulfonyl chloride is dominated by the two electrophilic centers: the sulfur atom of the sulfonyl chloride group and the carbon atom at the 2-position of the pyrimidine ring.
Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent precursor for the synthesis of sulfonamides. The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis.[7][8]
Caption: Nucleophilic substitution at the sulfonyl chloride group to form sulfonamides.
This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine allows for the introduction of a wide variety of functional groups, making this a highly versatile transformation in medicinal chemistry.
Reactions at the Pyrimidine Ring
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the sulfonyl chloride group at the 5-position enhances the electrophilicity of the pyrimidine ring, facilitating this reaction.
The reaction of 2-chloropyrimidines with various nucleophiles, such as amines, is a well-established method for the synthesis of substituted pyrimidines.[9] This reaction can be influenced by the nature of the nucleophile and the presence of catalysts.
Dual Reactivity and Selective Transformations
The presence of two reactive sites allows for sequential or selective functionalization. By carefully choosing reaction conditions and reagents, it is possible to target either the sulfonyl chloride group or the 2-chloro position, enabling the synthesis of complex, multifunctional molecules. For instance, the sulfonyl chloride can first be reacted with an amine to form a stable sulfonamide, followed by a nucleophilic substitution at the 2-position of the pyrimidine ring.
Applications in Drug Discovery
2-Chloropyrimidine-5-sulfonyl chloride is a valuable building block in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a common motif in many approved drugs, and the sulfonyl chloride group provides a handle for introducing diverse functionalities.[10]
Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme.
The 2-chloropyrimidine moiety can act as a covalent inhibitor by reacting with a cysteine residue in the kinase active site through an SNAr reaction.[13] The sulfonyl group at the 5-position can be functionalized to introduce substituents that enhance binding affinity and selectivity. For example, a series of chloropyrimidines have been identified as covalent inhibitors of the MSK1 kinase.[13]
Sulfonamide-Based Therapeutics
Sulfonamides are an important class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[8][14] 2-Chloropyrimidine-5-sulfonyl chloride serves as a key intermediate for the synthesis of novel sulfonamide derivatives. By reacting it with various amines, a library of compounds can be generated and screened for desired biological activity.
Other Therapeutic Areas
The versatility of 2-chloropyrimidine-5-sulfonyl chloride extends to other therapeutic areas. Pyrimidine derivatives have been investigated for their potential as antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[10] The ability to readily modify both the 2- and 5-positions of the pyrimidine ring allows for fine-tuning of the molecule's properties to optimize its therapeutic potential.
Safety and Handling
2-Chloropyrimidine-5-sulfonyl chloride is a reactive and corrosive chemical that requires careful handling.[15] It is classified as causing severe skin burns and eye damage.[15][16] It is also water-reactive and contact with water liberates toxic gas.[15]
Recommended Safety Precautions:
-
Engineering Controls: Use only under a chemical fume hood.[15]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[15]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[15]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[15][16][17]
Conclusion
2-Chloropyrimidine-5-sulfonyl chloride is a highly valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its dual reactivity allows for the construction of a wide array of complex molecules, particularly those with therapeutic potential. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of key building blocks like 2-chloropyrimidine-5-sulfonyl chloride in drug discovery and development is set to increase.
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